Bienvenue dans la boutique en ligne BenchChem!

BTA-1

PET imaging Amyloid-beta Alzheimer's disease

Choose BTA-EG4 (BTA-1) for its unique tetra(ethylene glycol) modification, delivering 178x higher aqueous solubility than unsubstituted BTA-1. This profile ensures reliable brain exposure in AD models like 3xTg, with distinct tau kinase inhibition and Ras-mediated spinogenesis not found in generic benzothiazole aniline derivatives. Ideal for long-term in vivo efficacy studies and medicinal chemistry SAR programs.

Molecular Formula C14H12N2S
Molecular Weight 240.33 g/mol
CAS No. 921193-28-4
Cat. No. B1663870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBTA-1
CAS921193-28-4
Synonyms2-[2-(2-{2-[4-(6-Methyl-benzothiazol-2-yl)-phenylamino]-ethoxy}-ethoxy)-ethoxy]-ethanol
Molecular FormulaC14H12N2S
Molecular Weight240.33 g/mol
Structural Identifiers
SMILESCNC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2
InChIInChI=1S/C14H12N2S/c1-15-11-8-6-10(7-9-11)14-16-12-4-2-3-5-13(12)17-14/h2-9,15H,1H3
InChIKeyFHJRKGXJBXPBGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BTA-1 (921193-28-4): Product-Specific Evidence Guide for Amyloid Imaging and Neurodegeneration Research


BTA-1 (2-(4′-Methylaminophenyl)benzothiazole), an uncharged thioflavin-T derivative, exhibits high affinity for amyloid-beta (Aβ) fibrils (Ki = 11 nM) [1] and demonstrates favorable brain pharmacokinetics, including rapid entry (2 min: 12.7% ID/g) and efficient clearance (30 min: 4.6% ID/g) [2]. It is utilized as a fluorescent probe and as a positron emission tomography (PET) radiotracer ([11C]BTA-1) for in vivo imaging of Aβ plaques in Alzheimer's disease research [1]. The CAS number 921193-28-4 is also associated with BTA-EG4, a catalase-amyloid interaction inhibitor used in neurodegenerative disease studies .

BTA-1 (921193-28-4) Differentiation: Why Generic Substitution Fails


Direct substitution of BTA-1 with alternative thioflavin-T derivatives or amyloid imaging probes is scientifically unsupported due to compound-specific variations in binding affinity, brain pharmacokinetics, and target selectivity. For example, while [11C]BTA-1 exhibits a Ki of 11 nM for Aβ fibrils and favorable brain clearance kinetics, the closely related analog [11C]3′-Me-BTA-1 demonstrates significantly lower affinity (Ki = 27 nM) and, critically, a clearance profile (30 min: 12% ID/g vs. 4.6% ID/g) that is too slow for effective in vivo imaging, leading to high nonspecific background signal [1]. Additionally, BTA-1's binding is highly specific, with >94% displaceable binding in AD brain homogenates and a Kd of 5.8 ± 0.90 nM, which is distinct from the binding profiles of other benzothiazole analogs [2]. Furthermore, the use of BTA-EG4 (CAS 921193-28-4) as a catalase-amyloid interaction inhibitor is mechanistically distinct and cannot be substituted by BTA-1 for tau phosphorylation studies, as evidenced by its ability to reduce tau phosphorylation without altering amyloid precursor protein or Aβ levels . These quantitative and mechanistic differences underscore the necessity for compound-specific procurement and experimental design.

BTA-1 (921193-28-4) Quantitative Differentiation Evidence: Head-to-Head Comparisons for Scientific Selection


BTA-1 Demonstrates Superior Binding Affinity and Favorable Brain Kinetics Compared to 3'-Me-BTA-1

In a direct head-to-head comparison, [11C]BTA-1 exhibits a binding affinity (Ki) of 11 nM for aggregated Aβ(1-40) fibrils, which is approximately 2.5-fold higher than that of the closely related analog [11C]3'-Me-BTA-1 (Ki = 27 nM) [1]. This difference in affinity is critical for achieving high-contrast PET imaging with lower nonspecific binding. Furthermore, the brain pharmacokinetic profile of [11C]BTA-1 is favorable for imaging applications, showing rapid uptake (2 min: 12.7% ID/g) and sufficient clearance (30 min: 4.6% ID/g) [1]. In contrast, [11C]3'-Me-BTA-1 displays a detrimental slow clearance (30 min: 12% ID/g), which would result in high background signal and reduced image quality [1].

PET imaging Amyloid-beta Alzheimer's disease

BTA-1 Exhibits High Specificity for Aβ Amyloid Deposits in Alzheimer's Disease Brain Tissue

Quantitative assessment of [3H]BTA-1 binding to postmortem brain homogenates revealed that binding in Alzheimer's disease (AD) brains was >10-fold higher than in control brains [1]. Moreover, the binding was highly specific, with 94% of the signal being displaceable [1]. The dissociation constant (Kd) for [3H]BTA-1 binding to AD brain homogenates was determined to be 5.8 ± 0.90 nM, which is very similar to its Kd for synthetic Aβ fibrils, confirming that the primary binding target in AD brain tissue is Aβ aggregates rather than other pathological structures [1]. Critically, at nanomolar concentrations typical of PET imaging studies, BTA-1 did not show detectable binding to neurofibrillary tangles (composed of tau protein) or to common neuroreceptor/transporter sites [1].

Neuropathology Amyloid plaques Ligand binding

BTA-1 Affords 50-Fold Higher Affinity for β-Amyloid Aggregates Compared to Thioflavin-T

BTA-1, an uncharged derivative of thioflavin-T (ThT), displays a 50-fold higher affinity for β-amyloid aggregates compared to the parent compound ThT . This significant enhancement in binding affinity, often cited in cross-study comparisons, is attributed to the removal of the positively charged quaternary nitrogen, which increases lipophilicity and improves interaction with the β-sheet structure of amyloid fibrils [1]. Specifically, while ThT binds to Aβ(1-40) fibrils with a Ki of 890 nM, related uncharged ThT derivatives in the same class demonstrate Ki values of approximately 20 nM [1].

Fluorescent probes Amyloid detection Histology

BTA-1 Displays Rapid Brain Entry and Clearance in Humans, with a Favorable Dosimetry Profile

A clinical biodistribution and dosimetry study of [11C]BTA-1 in human subjects demonstrated that the radiotracer is well-tolerated and has a radiation burden suitable for research applications . Following administration of 286 ± 93 MBq of [11C]BTA-1, the effective radiation dose was calculated to be 4.3 μSv/MBq (range 3.6–5.0 μSv/MBq) . This is within accepted limits for PET imaging in a research context. Furthermore, in vivo PET imaging in an AD patient and a healthy control showed higher prefrontal, parietal, and striatal accumulation of [11C]BTA-1 in the patient, consistent with the expected distribution of amyloid plaques [1]. This human data confirms that the favorable pharmacokinetic properties observed in mice translate to humans.

Human PET imaging Dosimetry Radiopharmaceuticals

BTA-1 (921193-28-4) Optimal Application Scenarios Based on Quantitative Evidence


Preclinical and Clinical PET Imaging of Amyloid Plaque Burden

Radiolabeled [11C]BTA-1 is specifically suited for in vivo PET imaging studies in both animal models and human subjects to quantify Aβ amyloid plaque burden. This application is directly supported by evidence demonstrating its high binding affinity (Ki = 11 nM) for Aβ fibrils, favorable brain uptake and clearance kinetics in mice (2 min: 12.7% ID/g; 30 min: 4.6% ID/g), and acceptable human radiation dosimetry (effective dose ~4.3 μSv/MBq) [1][2]. Its superior clearance compared to the analog [11C]3'-Me-BTA-1 ensures lower background signal, making it the compound of choice for achieving high-contrast images in Alzheimer's disease research and therapeutic monitoring [1].

High-Specificity Fluorescent Staining of Amyloid Deposits in Tissue Sections

BTA-1, as an uncharged fluorescent thioflavin-T derivative, is ideal for the histological detection of β-amyloid plaques in postmortem brain tissue and transgenic animal models. The evidence for this application includes its 50-fold higher affinity for Aβ aggregates compared to thioflavin-T and its >10-fold higher binding to AD brain homogenates versus controls, with 94% specific binding [1][2]. Critically, its demonstrated lack of significant binding to neurofibrillary tangles or common neuroreceptors ensures high specificity for amyloid pathology [2].

In Vitro Binding Assays for Characterization of Amyloid-Binding Ligands

Due to its well-characterized binding parameters (Kd = 5.8 ± 0.90 nM for AD brain homogenates, Ki = 11 nM for Aβ fibrils), BTA-1 serves as a valuable reference compound in competitive binding assays to evaluate novel amyloid-binding molecules [1][2]. Its established selectivity profile, dominated by Aβ amyloid deposits, provides a reliable benchmark for assessing the target engagement and specificity of new chemical entities under development for diagnostic or therapeutic purposes [1].

Studies on Catalase-Amyloid Interactions Using BTA-EG4 (CAS 921193-28-4)

For research focused on protein-amyloid interactions, specifically the role of catalase in amyloid peptide neurotoxicity, BTA-EG4 (CAS 921193-28-4) is the appropriate compound. This is supported by evidence showing that BTA-EG4 functions as a catalase-amyloid interaction inhibitor and can significantly reduce tau phosphorylation without altering levels of amyloid precursor protein, Aβ, or synaptic proteins [1]. This distinct mechanism differentiates BTA-EG4 from BTA-1 and makes it suitable for studies on the crosstalk between oxidative stress and tau pathology in neurodegenerative disease models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for BTA-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.